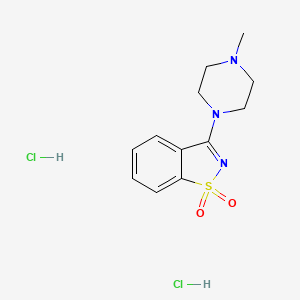
C12H17Cl2N3O2S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C12H17Cl2N3O2S H-8 dihydrochloride . It is a chemical substance with a molecular weight of 338.253. This compound is also referred to as 5-Isoquinolinesulfonamide, N-[2-(methylamino)ethyl]-, dihydrochloride . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-8 dihydrochloride involves several steps. One common method includes the reaction of 5-isoquinolinesulfonamide with 2-(methylamino)ethyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of H-8 dihydrochloride often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as recrystallization and chromatographic purification to achieve the desired quality .
化学反応の分析
Types of Reactions
H-8 dihydrochloride: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of H-8 dihydrochloride may yield sulfonic acid derivatives , while reduction may produce amine derivatives .
科学的研究の応用
H-8 dihydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of H-8 dihydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
類似化合物との比較
H-8 dihydrochloride: can be compared with other similar compounds such as oxythiamine chloride hydrochloride and tipracil hydrochloride . These compounds share similar structural features but differ in their specific functional groups and biological activitiesH-8 dihydrochloride is unique in its ability to inhibit a specific set of enzymes, making it valuable in certain research applications .
特性
分子式 |
C12H17Cl2N3O2S |
|---|---|
分子量 |
338.3 g/mol |
IUPAC名 |
3-(4-methylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide;dihydrochloride |
InChI |
InChI=1S/C12H15N3O2S.2ClH/c1-14-6-8-15(9-7-14)12-10-4-2-3-5-11(10)18(16,17)13-12;;/h2-5H,6-9H2,1H3;2*1H |
InChIキー |
QQOKPMDAMDTALT-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634038.png)
![(2,3-Dihydro-furo[2,3-B]pyridin-3-YL)-methyl-amine](/img/structure/B12634040.png)
![9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile](/img/structure/B12634041.png)

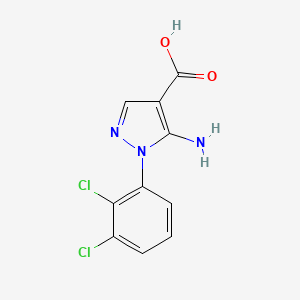
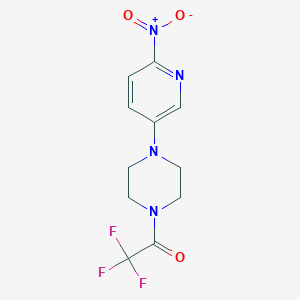
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634070.png)
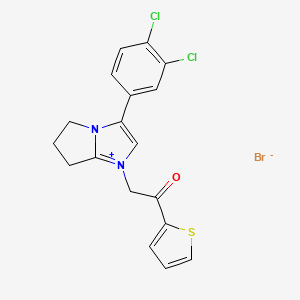
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)
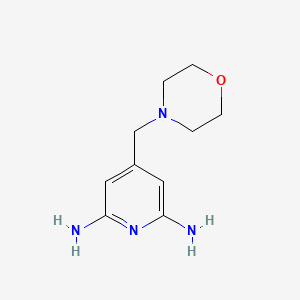
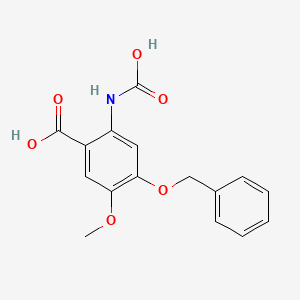
![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)
![3-Bromo-5-[(2-methylpropan-2-yl)oxy]aniline](/img/structure/B12634124.png)
